7-(4-methoxyphenyl)-5-phenyl-N-(pyridin-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
7-(4-METHOXYPHENYL)-5-PHENYL-N-[(PYRIDIN-2-YL)METHYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with methoxyphenyl, phenyl, and pyridinylmethyl groups
Properties
Molecular Formula |
C25H21N5O |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-5-phenyl-N-(pyridin-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C25H21N5O/c1-31-21-12-10-20(11-13-21)30-16-22(18-7-3-2-4-8-18)23-24(28-17-29-25(23)30)27-15-19-9-5-6-14-26-19/h2-14,16-17H,15H2,1H3,(H,27,28,29) |
InChI Key |
NQJUFLHJGWNGDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCC4=CC=CC=N4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7-(4-METHOXYPHENYL)-5-PHENYL-N-[(PYRIDIN-2-YL)METHYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 4-methoxyphenylamine, phenylboronic acid, and 2-pyridinemethanol.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including condensation and cyclization.
Cyclization: The intermediate undergoes cyclization to form the pyrrolo[2,3-d]pyrimidine core.
Substitution Reactions:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
7-(4-METHOXYPHENYL)-5-PHENYL-N-[(PYRIDIN-2-YL)METHYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-(4-METHOXYPHENYL)-5-PHENYL-N-[(PYRIDIN-2-YL)METHYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also studied for its unique chemical properties and reactivity.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-METHOXYPHENYL)-5-PHENYL-N-[(PYRIDIN-2-YL)METHYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and reduce the expression levels of proliferating cell nuclear antigen (PCNA) . These actions suggest that the compound can induce apoptosis and inhibit cell proliferation.
Comparison with Similar Compounds
Similar compounds to 7-(4-METHOXYPHENYL)-5-PHENYL-N-[(PYRIDIN-2-YL)METHYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE include:
N-(4-METHOXYPHENYL)-6-PHENYLTHIENO(2,3-D)PYRIMIDIN-4-AMINE: This compound has a similar structure but includes a thieno ring instead of a pyrrolo ring.
2-Chloro-N-cyclopropyl-5H-pyrrolo pyrimidin-4-amine: This compound has a similar pyrrolo[2,3-d]pyrimidine core but different substituents.
The uniqueness of 7-(4-METHOXYPHENYL)-5-PHENYL-N-[(PYRIDIN-2-YL)METHYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE lies in its specific substituents, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
